molecular formula C11H10N2O2 B2564106 3,4-Dimethylcinnoline-6-carboxylic acid CAS No. 1176775-00-0

3,4-Dimethylcinnoline-6-carboxylic acid

Cat. No.: B2564106
CAS No.: 1176775-00-0
M. Wt: 202.213
InChI Key: NZLXMIDRIKRNOV-UHFFFAOYSA-N
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Description

3,4-Dimethylcinnoline-6-carboxylic acid is a chemical compound with the CAS Number: 1176775-00-0 . It has a molecular weight of 202.21 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3,4-dimethyl-6-cinnolinecarboxylic acid . The InChI code for this compound is 1S/C11H10N2O2/c1-6-7(2)12-13-10-4-3-8(11(14)15)5-9(6)10/h3-5H,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at room temperature .

Scientific Research Applications

Supramolecular Assemblies

Research on crystal engineering of supramolecular assemblies involving carboxylic acids and aza donor molecules has been conducted. This study explores how different aza molecules interact with carboxylic acids to form host-guest systems and molecular tapes, which are crucial for designing new materials with specific properties (Arora & Pedireddi, 2003).

Photolabile Protecting Groups

Studies on the development of new photolabile protecting groups for carboxylic acids based on hydroxyquinoline derivatives show potential applications in releasing carboxylic acids upon light exposure. This method is particularly useful in controlled drug delivery and the release of biological messengers (Fedoryak & Dore, 2002).

Molecular Devices for Photo-Hydrogen Evolution

Investigations into the engineering of molecular devices capable of evolving hydrogen from water upon light exposure involve the use of carboxylic acid derivatives. These studies underline the relationship between the H2-evolving activity and the energy levels of the involved molecular orbitals, contributing to the development of efficient solar fuel production systems (Masaoka, Mukawa, & Sakai, 2010).

Anticancer Applications

Research on the antiproliferative effects of certain carboxylic acid derivatives against hepatocellular carcinoma in rats has shown promising results. These studies contribute to the development of new anticancer therapies by exploring the biochemical and metabolic perturbations induced by these compounds (Kumar et al., 2017).

Catalysts for Carbon-Carbon Bond Formation

The synthesis and application of carboxylic acid-functionalized catalysts in facilitating carbon-carbon bond formation have been explored. These catalysts are pivotal in organic synthesis, providing pathways to construct complex molecules efficiently (Fossey & Richards, 2004).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Properties

IUPAC Name

3,4-dimethylcinnoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-7(2)12-13-10-4-3-8(11(14)15)5-9(6)10/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLXMIDRIKRNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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